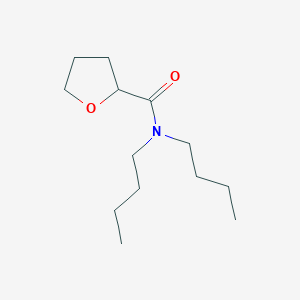
2-Tetrahydrofuroic Acid Dibutylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tetrahydrofuroic Acid Dibutylamide is a useful research compound. Its molecular formula is C13H25NO2 and its molecular weight is 227.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Applications
Intermediate in Drug Synthesis
2-Tetrahydrofuroic Acid Dibutylamide serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of:
- Alfuzosin : This drug is an unselective alpha-1 blocker used to treat benign prostatic hyperplasia (BPH). The reaction between tetrahydrofuroic acid and the hydrochloride salt of a specific compound results in alfuzosin, highlighting its significance in urology treatments .
- Faropenem : An antibiotic used for treating acute bacterial sinusitis, chronic bronchitis, and pneumonia. The synthesis involves chiral resolution and chlorination processes starting from tetrahydrofuroic acid .
- Tecadenoson : Another pharmaceutical that utilizes tetrahydrofuroic acid as a precursor, demonstrating its versatility in drug development .
Biocidal Applications
Biocide Compositions
Recent patents have highlighted the potential of this compound in biocide formulations. These compositions often include:
- Amides based on 2-Furoic and Tetrahydro-2-furoic Acids : These are combined with various biocides to enhance their efficacy against pests and pathogens. Such formulations are particularly relevant in agricultural settings where pest control is essential .
Environmental Applications
Antibiofilm Activity
Research has indicated that compounds related to tetrahydrofuroic acid exhibit antibiofilm properties. In studies involving environmental bacteria, extracts containing tetrahydrofuroic acid derivatives were found to significantly inhibit biofilm formation by Staphylococcus aureus, suggesting potential applications in medical and industrial settings where biofilm formation is problematic .
Synthesis and Characterization
Synthesis Methods
The synthesis of this compound typically involves:
- Hydrogenation Processes : Tetrahydrofuroic acid can be synthesized through selective hydrogenation of 2-furoic acid using catalysts such as palladium-nickel supported on alumina. This method allows for the production of high yields with specific enantiomeric excesses .
Summary Table of Applications
| Application Area | Specific Uses | Key Compounds Involved |
|---|---|---|
| Pharmaceuticals | Alfuzosin, Faropenem, Tecadenoson | Tetrahydrofuroic Acid |
| Biocides | Pest control formulations | Amides based on 2-Furoic Acid |
| Environmental Science | Antibiofilm agents | Extracts from environmental bacteria |
属性
分子式 |
C13H25NO2 |
|---|---|
分子量 |
227.34 g/mol |
IUPAC 名称 |
N,N-dibutyloxolane-2-carboxamide |
InChI |
InChI=1S/C13H25NO2/c1-3-5-9-14(10-6-4-2)13(15)12-8-7-11-16-12/h12H,3-11H2,1-2H3 |
InChI 键 |
PTNGVWYDUAWHIN-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C(=O)C1CCCO1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














